molecular formula C19H22N2O4 B6987012 N-[(3-acetylphenyl)methyl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide

N-[(3-acetylphenyl)methyl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide

Cat. No.: B6987012
M. Wt: 342.4 g/mol
InChI Key: CMMVAPHQPNDBSE-UHFFFAOYSA-N
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Description

N-[(3-acetylphenyl)methyl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring substituted with a carboxamide group, a 3-acetylphenylmethyl group, and a 5-methylfuran-2-yl group

Properties

IUPAC Name

N-[(3-acetylphenyl)methyl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-6-7-18(25-13)17-12-24-9-8-21(17)19(23)20-11-15-4-3-5-16(10-15)14(2)22/h3-7,10,17H,8-9,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMVAPHQPNDBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2COCCN2C(=O)NCC3=CC(=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-acetylbenzyl chloride, 5-methylfuran-2-carboxylic acid, and morpholine.

    Step 1 Formation of Intermediate: The 3-acetylbenzyl chloride is reacted with morpholine under basic conditions (e.g., using sodium hydroxide) to form N-(3-acetylphenylmethyl)morpholine.

    Step 2 Carboxamide Formation: The intermediate is then reacted with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product, N-[(3-acetylphenyl)methyl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient or reusable catalysts to reduce costs and environmental impact.

    Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl and carboxamide moieties, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Electrophiles like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled conditions.

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of carbonyl groups.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its ability to bind to specific biological receptors.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)methyl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or receptor modulation, which are the basis for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-acetylphenyl)methyl]-3-(5-methylthiophen-2-yl)morpholine-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[(3-acetylphenyl)methyl]-3-(5-methylpyridin-2-yl)morpholine-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

    Furan Ring: The presence of the furan ring in N-[(3-acetylphenyl)methyl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide imparts unique electronic properties and reactivity compared to similar compounds with thiophene or pyridine rings.

    Bioactivity: The specific arrangement of functional groups in this compound may result in unique biological activities, making it a valuable candidate for further research and development.

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